3-Morpholin-4-yl-isonicotinic acid tert-butyl ester
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Overview
Description
3-Morpholin-4-yl-isonicotinic acid tert-butyl ester is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of isonicotinic acid, featuring a morpholine ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-isonicotinic acid tert-butyl ester typically involves the esterification of isonicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with an appropriate isonicotinic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, improved reaction efficiency, and better control over reaction conditions . The use of flow microreactors also enhances the sustainability and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-yl-isonicotinic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-Morpholin-4-yl-isonicotinic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-yl-isonicotinic acid tert-butyl ester involves its interaction with specific molecular targets. The morpholine ring and isonicotinic acid moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor to 3-Morpholin-4-yl-isonicotinic acid tert-butyl ester, used in the synthesis of various derivatives.
Morpholine: A key component of the compound, known for its use in organic synthesis and pharmaceuticals.
tert-Butyl esters: A class of compounds with similar ester functional groups, used in protecting carboxylic acids during synthesis.
Uniqueness
This compound is unique due to the combination of its morpholine ring and isonicotinic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-morpholin-4-ylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-4-5-15-10-12(11)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWYOSLUAZEODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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